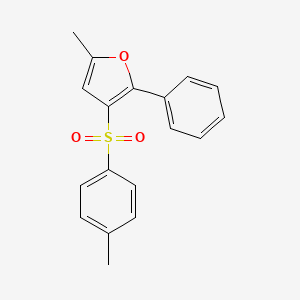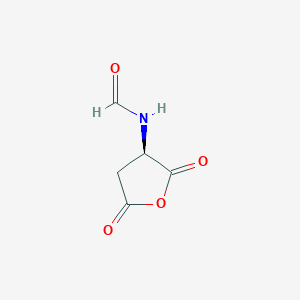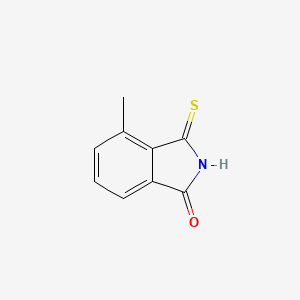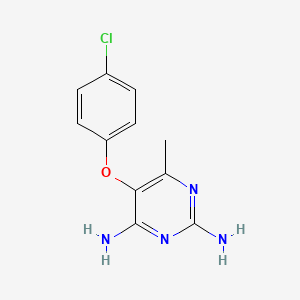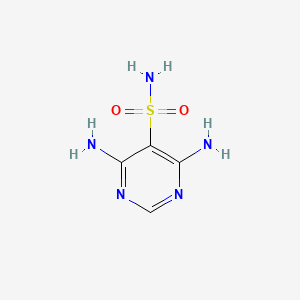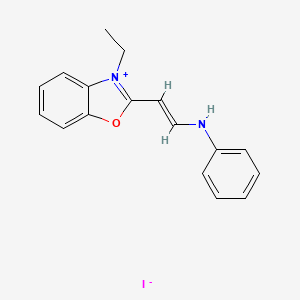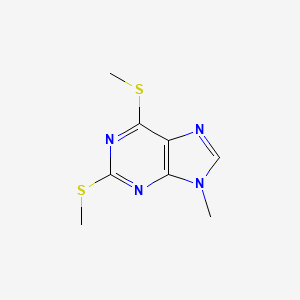
9-Methyl-2,6-bis(methylsulfanyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-2,6-bis(methylthio)-9H-purine is a purine derivative known for its unique chemical structure and potential applications in various scientific fields. Purine derivatives are significant due to their roles in biological systems and their potential therapeutic applications.
Preparation Methods
The synthesis of 9-Methyl-2,6-bis(methylthio)-9H-purine typically involves the alkylation of a purine core. One method involves using 2,6-dimercapto-7,9-dihydro-8H-purine-8-thione as a starting material. The reaction is carried out in dimethylformamide (DMF) with the addition of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and iodomethane as the alkylating agent .
Chemical Reactions Analysis
9-Methyl-2,6-bis(methylthio)-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are explored for their biological activities, including anticancer properties.
Medicine: Purine derivatives are investigated for their potential therapeutic effects, particularly in targeting specific proteins involved in diseases like cancer.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Methyl-2,6-bis(methylthio)-9H-purine involves its interaction with molecular targets in biological systems. It can disrupt protein-protein interactions, such as those between molecular chaperones and growth factors, thereby inhibiting processes like angiogenesis in cancer .
Comparison with Similar Compounds
Similar compounds to 9-Methyl-2,6-bis(methylthio)-9H-purine include other purine derivatives with different substituents. These compounds share a purine core but differ in their functional groups, which can significantly affect their biological activities and applications. For example, compounds with different alkyl or aryl groups may have varying degrees of efficacy in inhibiting specific protein interactions .
Properties
CAS No. |
39008-22-5 |
|---|---|
Molecular Formula |
C8H10N4S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
9-methyl-2,6-bis(methylsulfanyl)purine |
InChI |
InChI=1S/C8H10N4S2/c1-12-4-9-5-6(12)10-8(14-3)11-7(5)13-2/h4H,1-3H3 |
InChI Key |
LBACQTAXBQXLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


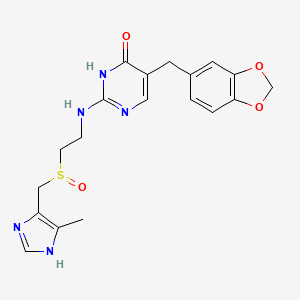
![Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one](/img/structure/B12919880.png)
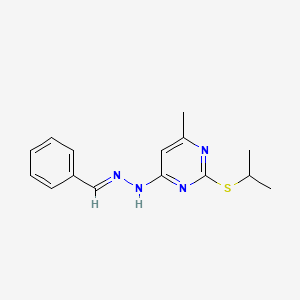

![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)

